molecular formula C20H17N3O2 B1627750 2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 893613-33-7

2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B1627750
CAS No.: 893613-33-7
M. Wt: 331.4 g/mol
InChI Key: KFUQWLLIUVYCTP-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

The synthesis of 2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of aminopyrazoles with enaminonitriles, enaminones, or 1,3-diketones . Another approach is the Suzuki–Miyaura cross-coupling reaction, which is efficient and can be performed using a wide variety of aryl and heteroaryl boronic acids . Industrial production methods often utilize these synthetic routes due to their high yields and efficiency.

Chemical Reactions Analysis

Functionalization at Key Positions

The 2- and 6-positions of the pyrazolo[1,5-a]pyrimidine core are critical for introducing aryl groups like methoxyphenyl:

  • Position 2 :
    Chlorination of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) with POCl₃ yields dichloro derivative 2 , which undergoes nucleophilic substitution with morpholine or aryl amines (Scheme 1 in ).

  • Position 6 :
    6-Aryl substituents are introduced via Suzuki–Miyaura coupling or direct cyclocondensation with pre-functionalized β-enaminones (Scheme 20 in ).

Reaction Optimization Data

Key reaction parameters for aryl-substituted analogs are summarized below:

Table 2: Impact of Substituents on Yield ( )

Aryl Group (Position 6)Electron EffectYield (%)
4-MethoxyphenylDonating94
4-NitrophenylWithdrawing55

Post-Synthetic Modifications

  • Chlorination and substitution :
    5,7-Dichloro derivatives (e.g., 2 ) react selectively at position 7 with nucleophiles like morpholine (94% yield) (Scheme 1 in ).

  • Click chemistry :
    Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole-linked glycohybrids at position 7 (Scheme in ).

Mechanistic Insights

  • Oxidative dehydrogenation :
    Reactions involving β-diketones (e.g., ethyl acetoacetate) proceed via enol addition to N-amino-2-iminopyridines, followed by oxidative cyclization (Scheme 2 in ).

  • Diels–Alder pathways :
    Intramolecular [4 + 2] cycloadditions form fused rings in one-pot reactions (Scheme 20 in ).

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been identified as an aryl hydrocarbon receptor antagonist, which plays a role in regulating various biological processes . The compound’s effects are mediated through its binding to these receptors, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as zaleplon, indiplon, and ocinaplon These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications

Biological Activity

The compound 2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C20H15N3O2
  • Molecular Weight : 345.35 g/mol
  • CAS Number : Not specified in the results.

The structural features of this compound, particularly the methoxy groups on the phenyl rings, are believed to enhance its biological activity by influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines including HeLa and MCF7. The mechanism involves cell cycle arrest and induction of apoptosis:

  • Cell Cycle Arrest : Compounds similar to this compound have been shown to induce cell cycle arrest at the G1/S phase.
  • Apoptosis Induction : Apoptotic assays revealed that these compounds can trigger both early and late apoptosis in cancer cells. For example, one study reported a total apoptosis rate of 42.19% in HeLa cells treated with a structurally similar compound .
CompoundCell LineTotal Apoptosis (%)Mechanism
This compoundHeLa42.19Cell cycle arrest and apoptosis
Related CompoundMCF722.89Apoptosis induction

Enzyme Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is known for its ability to inhibit various enzymes:

  • CDK Inhibition : Compounds within this class have shown promising inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition is essential for their anticancer effects as it prevents cancer cell proliferation.
  • Other Enzymatic Activities : Pyrazolo[1,5-a]pyrimidines have also been explored for their roles as inhibitors of carbonic anhydrase and α-glucosidase, suggesting potential applications in metabolic disorders such as diabetes .

Antimicrobial Activity

Beyond anticancer properties, pyrazolo[1,5-a]pyrimidines exhibit antimicrobial effects:

  • Antibiofilm Activity : Some derivatives have shown effectiveness against bacterial biofilms, which are notoriously difficult to treat due to their resistance mechanisms.
  • Broad Spectrum : The antimicrobial activity extends to various pathogens, indicating a versatile pharmacological profile that could be beneficial in treating infections .

Case Studies

Several case studies illustrate the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

  • Anticancer Study : A study evaluated a series of pyrazolo[1,5-a]pyrimidines against different cancer cell lines. The results indicated that modifications on the phenyl rings significantly influenced cytotoxicity and selectivity towards cancer cells over normal cells.
  • Enzyme Inhibition Profile : Another research focused on the inhibitory effects of these compounds on CDK2 and CDK9. Docking studies revealed strong interactions between these compounds and the active sites of these kinases, confirming their potential as therapeutic agents in cancer treatment.

Properties

IUPAC Name

2-(2-methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-24-16-9-7-14(8-10-16)15-12-21-20-11-18(22-23(20)13-15)17-5-3-4-6-19(17)25-2/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUQWLLIUVYCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C4=CC=CC=C4OC)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587543
Record name 2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893613-33-7
Record name 2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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